molecular formula C24H29N3O4S3 B12585703 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide CAS No. 606082-84-2

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide

Cat. No.: B12585703
CAS No.: 606082-84-2
M. Wt: 519.7 g/mol
InChI Key: MISPZKXBENYXAW-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperidine Ring Introduction: The benzothiazole intermediate is then reacted with piperidine under appropriate conditions to form the piperidine-benzothiazole moiety.

    Sulfonylation: The piperidine-benzothiazole intermediate is sulfonylated using sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Cyclohexylbenzene Sulfonamide Formation: Finally, the sulfonylated intermediate is reacted with cyclohexylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole and piperidine rings.

    Reduction: Reduced forms of the sulfonamide groups.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide is unique due to its combination of benzothiazole, piperidine, and sulfonamide groups, which confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

The compound 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It consists of a benzothiazole moiety, a piperidine ring, and sulfonamide functionalities, which contribute to its diverse pharmacological properties. This article will explore the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by various research findings and data.

Property Details
Molecular Formula C25H29N3O3S2
Molecular Weight 483.7 g/mol
IUPAC Name 4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexylbenzamide
CAS Number 606083-25-4

The structural composition of the compound includes:

  • A benzothiazole ring , known for its role in biological activity.
  • A piperidine ring , which is often associated with various pharmacological effects.
  • A sulfonamide group , recognized for its antibacterial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the sulfonamide group is linked to enhanced antibacterial activity against various pathogens. In studies, derivatives of benzothiazole combined with piperidine have shown strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound's potential as an anticancer agent is attributed to its ability to inhibit specific enzymes involved in tumor growth. Studies have demonstrated that related compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, which are critical in cancer metabolism . The mechanism of action often involves the modulation of enzyme activity through binding interactions with target proteins.

Enzyme Inhibition

The enzyme inhibitory effects of this compound have been evaluated through various assays. The compound has been shown to exhibit:

  • Strong inhibitory activity against urease , which plays a role in the pathogenesis of certain infections .
  • Moderate to strong inhibition of acetylcholinesterase , suggesting potential applications in neuropharmacology .

The biological activity of the compound is primarily mediated through:

  • Interaction with specific molecular targets, leading to modulation of enzymatic pathways.
  • Binding affinity studies indicating effective interaction with bovine serum albumin (BSA), suggesting good bioavailability and pharmacokinetic properties .

Study on Antimicrobial Activity

A study synthesized a series of piperidine derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound exhibited:

  • Strong antibacterial effects against Salmonella typhi (IC50 values around 2.14 ± 0.003 µg/mL).

This suggests that modifications in the structure can enhance or diminish biological efficacy .

Enzyme Inhibition Research

Another research effort focused on the enzyme inhibition capabilities of related compounds. The findings highlighted:

  • Significant inhibition of urease across several synthesized derivatives.

This activity is crucial for developing therapeutic agents targeting infections caused by urease-producing bacteria .

Properties

CAS No.

606082-84-2

Molecular Formula

C24H29N3O4S3

Molecular Weight

519.7 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C24H29N3O4S3/c28-33(29,26-19-6-2-1-3-7-19)20-10-12-21(13-11-20)34(30,31)27-16-14-18(15-17-27)24-25-22-8-4-5-9-23(22)32-24/h4-5,8-13,18-19,26H,1-3,6-7,14-17H2

InChI Key

MISPZKXBENYXAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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